molecular formula C16H26N4O B12893241 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide CAS No. 57944-43-1

6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide

Cat. No.: B12893241
CAS No.: 57944-43-1
M. Wt: 290.40 g/mol
InChI Key: LZWWDMOUJQUQNK-UHFFFAOYSA-N
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Description

6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide is a compound that features a pyrrolidine ring, a pyridine ring, and an amide linkageThe pyrrolidine ring is known for its biological activity and is often used in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling. One common method involves the reaction of 2-aminopyridine with an appropriate bromoketone to form the pyridine ring . The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and its functionalization can be achieved through various synthetic strategies .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free conditions and mild reaction environments is often preferred to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its potential use in drug discovery, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide is unique due to its combination of a pyrrolidine ring, a pyridine ring, and an amide linkage. This combination provides a unique set of chemical and biological properties that can be exploited for various applications .

Properties

CAS No.

57944-43-1

Molecular Formula

C16H26N4O

Molecular Weight

290.40 g/mol

IUPAC Name

6-amino-N-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]hexanamide

InChI

InChI=1S/C16H26N4O/c1-20-11-5-6-14(20)13-8-9-15(18-12-13)19-16(21)7-3-2-4-10-17/h8-9,12,14H,2-7,10-11,17H2,1H3,(H,18,19,21)

InChI Key

LZWWDMOUJQUQNK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)NC(=O)CCCCCN

Origin of Product

United States

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